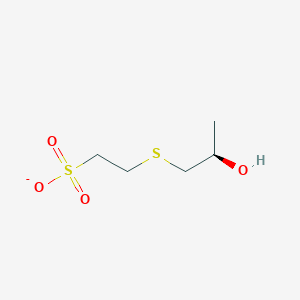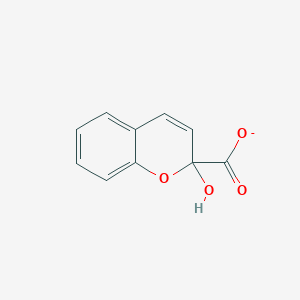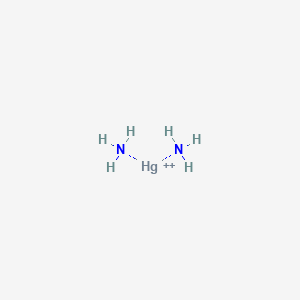
(4aS,10bR)-Noroxomaritidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,10bR)-noroxomaritidine is an isoquinoline alkaloid that is 4,4a-dihydro-3H,6H-5,10b-ethanophenanthridin-3-one carrying additional hydroxy and methoxy substituents at positions 8 and 9 respectively (the 4aS,10bR-diastereomer). It has a role as a plant metabolite. It is an aromatic ether, an isoquinoline alkaloid, an organic heterotetracyclic compound, a member of phenols, an enone, a cyclic ketone, a bridged compound and a tertiary amino compound. It is a conjugate base of a (4aS,10bR)-noroxomaritidine(1+). It is an enantiomer of a (4aR,10bS)-noroxomaritidine.
Scientific Research Applications
1. Role in Amaryllidaceae Alkaloid Biosynthesis
The Amaryllidaceae family of amino acid-derived alkaloids, which includes substances like haemanthamine and galanthamine, plays a crucial role in biological activities. (4aS,10bR)-Noroxomaritidine is formed through a specific C-C phenol coupling reaction in the biosynthesis of these alkaloids. The enzyme CYP96T1 in Narcissus sp. aff. pseudonarcissus catalyzes this reaction, highlighting its significance in Amaryllidaceae alkaloid biosynthesis (Kilgore et al., 2016).
2. Catalytic Reduction in Alkaloid Production
(4aS,10bR)-Noroxomaritidine undergoes reduction reactions essential for the production of hemanthamine- and crinine-type alkaloids, which show potential as anticancer agents. A study demonstrated the role of a specific reductase in catalyzing the reduction of (4aS,10bR)-Noroxomaritidine to normaritidine. This process is critical in the biosynthesis of pharmacologically important plant natural products (Kilgore et al., 2016).
3. Involvement in Catalytic Diversity of Plant Enzymes
Research has shown that short-chain dehydrogenases/reductases (SDRs) like noroxomaritidine reductase (NR) play a versatile role in Amaryllidaceae alkaloid biosynthesis. These enzymes are not only involved in enone reduction but also show activity with various imine compounds, highlighting the catalytic diversity of these enzymes in plant biochemistry (Roth et al., 2018).
4. Key Role in Alzheimer's Drug Biosynthesis
(4aS,10bR)-Noroxomaritidine is involved in the biosynthesis of Amaryllidaceae alkaloids, including galanthamine, used in Alzheimer’s treatment. A study characterized enzymes like norbelladine synthase and noroxomaritidine/norcraugsodine reductase, revealing their participation in the biosynthesis of norbelladine, a precursor of galanthamine (Majhi et al., 2022).
properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(1R,10S)-5-hydroxy-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-12-one |
InChI |
InChI=1S/C16H17NO3/c1-20-14-8-12-10(6-13(14)19)9-17-5-4-16(12)3-2-11(18)7-15(16)17/h2-3,6,8,15,19H,4-5,7,9H2,1H3/t15-,16-/m0/s1 |
InChI Key |
VEXDOCFQMVMPHJ-HOTGVXAUSA-N |
Isomeric SMILES |
COC1=C(C=C2CN3CC[C@]4([C@@H]3CC(=O)C=C4)C2=C1)O |
Canonical SMILES |
COC1=C(C=C2CN3CCC4(C3CC(=O)C=C4)C2=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



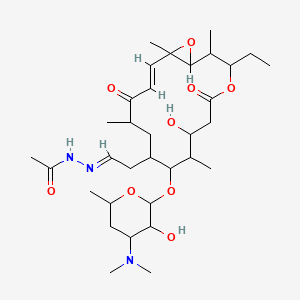
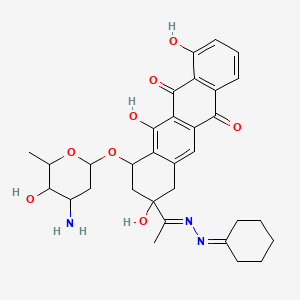
![methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B1243439.png)
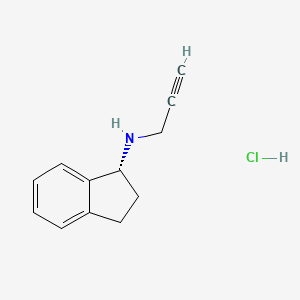
![(1R,2R,4aS,8aS)-2-[(2R)-2-hydroxybutyl]-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1243442.png)
![1-benzyl-2-methyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B1243443.png)
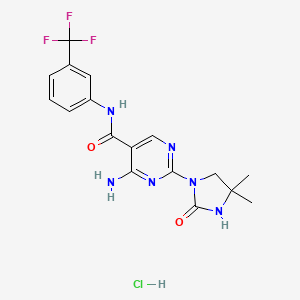
![6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole](/img/structure/B1243449.png)


